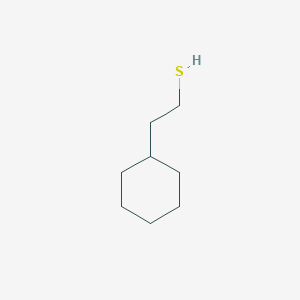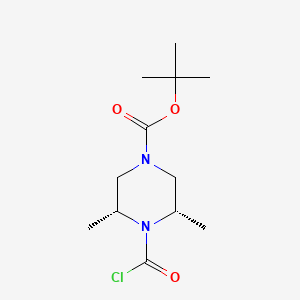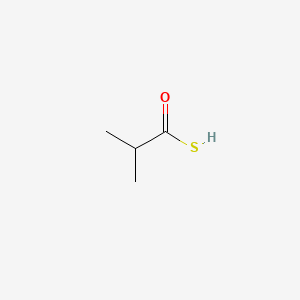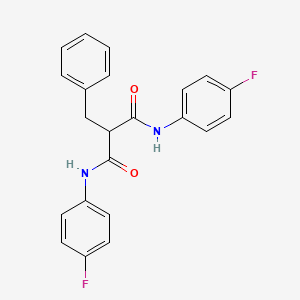
Piperidine, 1-(1-oxobutyl)-
概要
説明
Piperidine, 1-(1-oxobutyl)- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. The compound 1-(1-oxobutyl)-piperidine is characterized by the presence of a butanoyl group attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-oxobutyl)-piperidine can be achieved through several synthetic routes. One common method involves the acylation of piperidine with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Another synthetic route involves the reductive amination of butanal with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield of the target compound.
Industrial Production Methods
Industrial production of 1-(1-oxobutyl)-piperidine often employs continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents like ethanol are preferred to minimize environmental impact.
化学反応の分析
Types of Reactions
1-(1-oxobutyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 1-(1-hydroxybutyl)-piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of 1-(1-oxobutyl)-piperidine.
Reduction: 1-(1-hydroxybutyl)-piperidine.
Substitution: Derivatives with different functional groups replacing the butanoyl group.
科学的研究の応用
1-(1-oxobutyl)-piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-oxobutyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission. Additionally, the compound may interact with G-protein coupled receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
類似化合物との比較
1-(1-oxobutyl)-piperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the butanoyl group and has different chemical properties and applications.
1-(1-hydroxybutyl)-piperidine: A reduced form of 1-(1-oxobutyl)-piperidine with a hydroxyl group instead of a carbonyl group.
N-alkylpiperidines: Compounds with various alkyl groups attached to the nitrogen atom, exhibiting different biological activities and uses.
The uniqueness of 1-(1-oxobutyl)-piperidine lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
特性
IUPAC Name |
1-piperidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVSPFERJBPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307430 | |
| Record name | Piperidine, 1-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4637-70-1 | |
| Record name | N-Butyrylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)
![3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide](/img/structure/B1655881.png)
![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B1655882.png)

![9,10[1',2']-Benzenoanthracene-9(10H)-carboxylic acid](/img/structure/B1655886.png)





